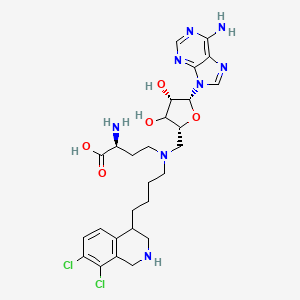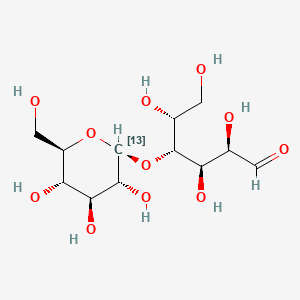
D-(+)-Cellobiose-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-(+)-Cellobiose-13C: is a disaccharide composed of two glucose molecules linked by a β(1→4) bond. The “13C” denotes that the compound is labeled with the carbon-13 isotope, which is often used in various scientific studies to trace metabolic pathways and understand molecular interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Cellobiose-13C typically involves the enzymatic or chemical hydrolysis of cellulose, followed by the incorporation of the carbon-13 isotope. Enzymatic hydrolysis uses cellulase enzymes to break down cellulose into cellobiose, while chemical hydrolysis involves acid treatment under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation processes. Specific strains of bacteria or fungi are cultured in media containing cellulose substrates labeled with carbon-13. The microorganisms metabolize the cellulose, producing cellobiose-13C as a byproduct .
Análisis De Reacciones Químicas
Types of Reactions: D-(+)-Cellobiose-13C undergoes various chemical reactions, including:
Oxidation: Oxidation of cellobiose can produce cellobionic acid.
Reduction: Reduction reactions can convert cellobiose into sorbitol.
Substitution: Substitution reactions can introduce different functional groups into the cellobiose molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including acyl chlorides and alkyl halides, are used under specific conditions to achieve substitution reactions.
Major Products:
Oxidation: Cellobionic acid.
Reduction: Sorbitol.
Substitution: Derivatives with different functional groups.
Aplicaciones Científicas De Investigación
D-(+)-Cellobiose-13C has numerous applications in scientific research:
Chemistry: Used as a tracer in studying carbohydrate metabolism and enzymatic reactions.
Biology: Helps in understanding the metabolic pathways of glucose and cellulose.
Medicine: Utilized in diagnostic imaging and metabolic studies.
Industry: Employed in the production of biofuels and biodegradable materials.
Mecanismo De Acción
The mechanism of action of D-(+)-Cellobiose-13C involves its hydrolysis by enzymes such as β-glucosidase, which breaks down the disaccharide into two glucose molecules. These glucose molecules can then enter various metabolic pathways, including glycolysis and the citric acid cycle .
Comparación Con Compuestos Similares
Cellobiose: The non-labeled form of D-(+)-Cellobiose-13C.
Maltose: Another disaccharide composed of two glucose molecules but linked by an α(1→4) bond.
Lactose: A disaccharide composed of glucose and galactose linked by a β(1→4) bond.
Uniqueness: this compound is unique due to its carbon-13 labeling, which allows for detailed tracing and analysis in scientific studies. This isotopic labeling provides insights into metabolic processes that are not possible with non-labeled compounds .
Propiedades
Fórmula molecular |
C12H22O11 |
|---|---|
Peso molecular |
343.29 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12-/m0/s1/i12+1 |
Clave InChI |
DKXNBNKWCZZMJT-VSFMPBPGSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([13C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


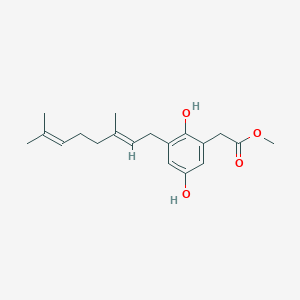
![(2'S,3S,3'S,6'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(cyclopropylmethyl)-2-oxospiro[1H-indole-3,4'-8-oxa-1,5,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-9,11,13,15-tetraene]-13'-carboxylic acid](/img/structure/B12395293.png)
![2-hydroxy-6-[[(2S)-1-(pyridine-3-carbonyl)piperidin-2-yl]methoxy]benzaldehyde](/img/structure/B12395295.png)
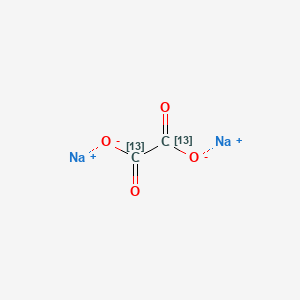

![[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate](/img/structure/B12395310.png)
![3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)](/img/structure/B12395313.png)
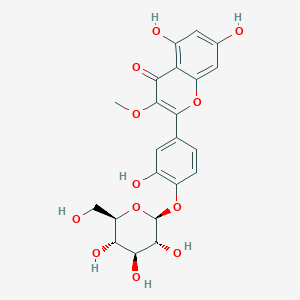
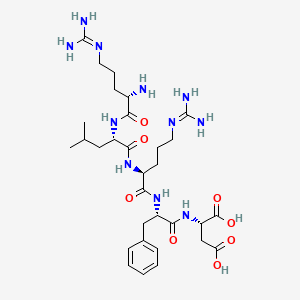
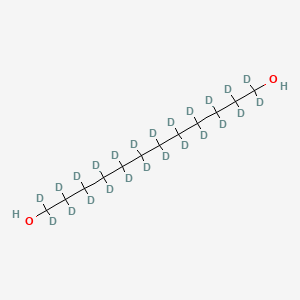
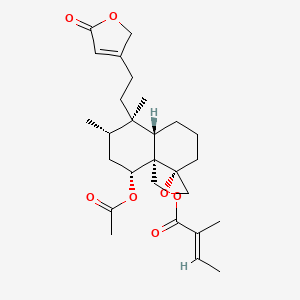
![3-[2-[(1E,3E,5E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B12395390.png)
